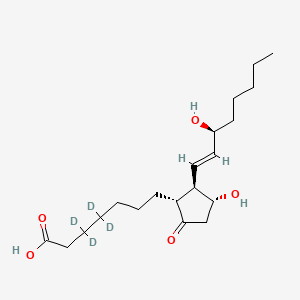

前列腺素 E1-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

前列腺素 E1-d4 是前列腺素 E1 的氘代类似物,也称为前列地尔。前列腺素 E1 是一种天然存在的前列腺素,在医学上因其血管扩张特性而被使用,有助于治疗勃起功能障碍和周围血管疾病。 This compound 中的氘代提高了其稳定性,使其可用于各种科学研究应用 .

科学研究应用

前列腺素 E1-d4 在广泛的科学研究应用中具有多种用途,包括:

化学: 在质谱法和其他分析技术中用作示踪剂,以研究代谢途径和药物代谢。

生物学: 用于涉及细胞信号传导和受体相互作用的研究。

医学: 研究其在治疗心血管疾病和勃起功能障碍方面的潜在治疗效果。

作用机制

前列腺素 E1-d4 通过与特定的前列腺素受体结合来发挥作用,例如 EP1、EP2、EP3 和 EP4。这些受体是 G 蛋白偶联受体,介导各种生理反应,包括血管舒张、抑制血小板聚集和调节炎症。 This compound 与这些受体的结合会激活细胞内信号通路,从而导致观察到的生物学效应 .

类似化合物:

前列腺素 E2: 结构相似,但受体亲和力和生理作用不同。

前列腺素 F2α: 以其在平滑肌收缩和不同治疗应用中的作用而闻名。

前列腺素 I2(前列环素): 主要参与血管舒张和抑制血小板聚集

独特性: this compound 的独特性在于其氘代,这提高了其稳定性,并允许进行精确的分析研究。 这种标记使其在需要准确量化和追踪代谢途径的研究环境中特别有价值 .

生化分析

Biochemical Properties

Prostaglandin E1-d4 interacts with various enzymes and proteins. It is an analogue of arachidonic acid (AA), a polyunsaturated fatty acid found in membrane phospholipids . Prostaglandin E1-d4 is known to interact with mouse EP3, EP4, EP2, IP, and EP1 receptors .

Cellular Effects

Prostaglandin E1-d4 has significant effects on various types of cells and cellular processes. It induces vasodilation and inhibits platelet aggregation . In high glucose-treated HK-2 proximal tubular cells, Prostaglandin E1-d4 significantly enhanced cell viability and suppressed the c-Jun N-terminal kinase (JNK) and the mitochondrial apoptosis-related protein expressions .

Molecular Mechanism

The molecular mechanism of Prostaglandin E1-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It blocks the activation of the JNK/Bim pathway in HK-2 cells, with JNK being an upstream regulator of Bim .

Temporal Effects in Laboratory Settings

In laboratory settings, Prostaglandin E1-d4 has shown to reduce ventricular hypertrophy, protein expressions of endothelin-1 (ET-1) and endothelin receptor A (ERA), and the expression of fibrosis over time .

Dosage Effects in Animal Models

In animal models, the effects of Prostaglandin E1-d4 vary with different dosages. For instance, in a study involving uninephrectomized streptozotocin-induced diabetic rats, the rats were administered Prostaglandin E1-d4 (10 μg· kg−1· d−1, iv.) for 10 consecutive days .

Metabolic Pathways

Prostaglandin E1-d4 is involved in the metabolic pathways that include interactions with enzymes or cofactors. It derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) .

Transport and Distribution

It is known that Prostaglandin E1-d4 accumulates in sites of inflammation or vascular lesions .

Subcellular Localization

The subcellular localization of Prostaglandin E1-d4 is not explicitly known. Related compounds such as Prostaglandin Endoperoxide H Synthases-1 and -2 were found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes . This might provide some insights into the potential subcellular localization of Prostaglandin E1-d4.

准备方法

合成路线和反应条件: 前列腺素 E1-d4 的合成涉及将氘原子掺入前列腺素 E1 分子中。一种常见的方法包括在合成过程中使用氘代试剂。 例如,可以使用氘代溶剂和催化剂将分子特定位置的氢原子替换为氘 .

工业生产方法: this compound 的工业生产通常涉及使用氘代起始原料的大规模合成。该过程可能包括以下步骤:

- 将前列腺素 E1 溶解在乳糖和叔丁醇溶液中。

- 使用有机酸缓冲液调节和维持 pH 值。

- 将制剂冷冻干燥以获得低水分含量的稳定产品 .

化学反应分析

反应类型: 前列腺素 E1-d4 会经历各种化学反应,包括:

氧化: 这种反应会导致形成不同的氧化衍生物。

还原: 还原反应可以修饰分子内的官能团。

取代: 可以用氘原子取代氢原子以创建标记的类似物.

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 使用氘代试剂,如重水和氘代溶剂.

相似化合物的比较

Prostaglandin E2: Similar in structure but has different receptor affinities and physiological effects.

Prostaglandin F2α: Known for its role in smooth muscle contraction and different therapeutic applications.

Prostaglandin I2 (Prostacyclin): Primarily involved in vasodilation and inhibition of platelet aggregation

Uniqueness: Prostaglandin E1-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical studies. This labeling makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are required .

属性

IUPAC Name |

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-HKEIXBCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)C([2H])([2H])CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile](/img/structure/B588478.png)

![D-[UL-13C5]Ribose](/img/structure/B588482.png)